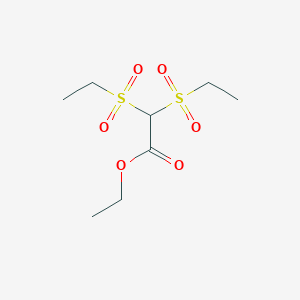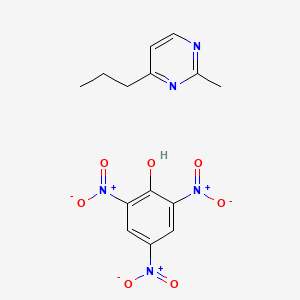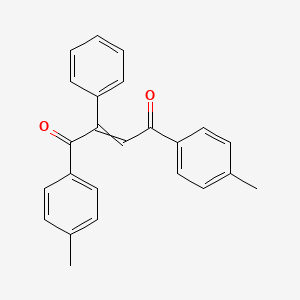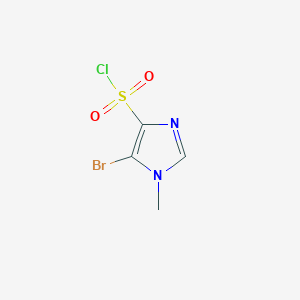
5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride is a halogenated heterocyclic compound with the molecular formula C4H5BrN2O2S. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride typically involves the bromination of 1-methylimidazole followed by sulfonylation. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator . The sulfonylation step involves the reaction of the brominated product with chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride involves its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying enzyme activity and studying protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-methyl-1H-imidazole
- 4-Bromo-1-methyl-1H-imidazole
- 5-Chloro-1-methylimidazole
- 3-Bromo-1-methyl-1H-1,2,4-triazole
Uniqueness
5-Bromo-1-methyl-1H-imidazole-4-sulfonyl chloride is unique due to its combination of a bromine atom and a sulfonyl chloride group on the imidazole ring. This combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing complex molecules .
Eigenschaften
CAS-Nummer |
89501-92-8 |
|---|---|
Molekularformel |
C4H4BrClN2O2S |
Molekulargewicht |
259.51 g/mol |
IUPAC-Name |
5-bromo-1-methylimidazole-4-sulfonyl chloride |
InChI |
InChI=1S/C4H4BrClN2O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3 |
InChI-Schlüssel |
WGQKJIXTDYCWCI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=C1Br)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


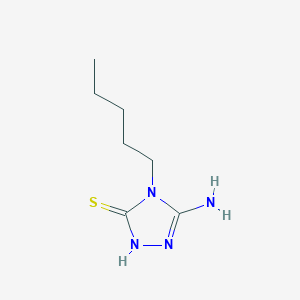
![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)

![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
![(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide](/img/structure/B14391716.png)
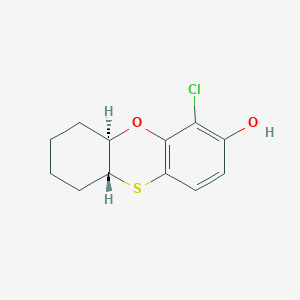
![N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14391727.png)
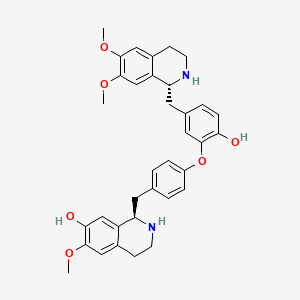
![Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B14391734.png)
